ETHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-2-[(6-METHYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-2-[(6-METHYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature . The reaction is often facilitated by ultrasonic activation, which enhances the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, antioxidant, and antimicrobial activities.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-2-[(6-METHYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves several molecular targets and pathways:
Neuroprotection: Inhibition of endoplasmic reticulum stress and apoptosis, as well as modulation of the NF-kB inflammatory pathway.
Anticancer: Inhibition of cell proliferation and induction of apoptosis in cancer cells.
Antimicrobial: Disruption of microbial cell membranes and inhibition of essential enzymes.
Comparison with Similar Compounds
Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
Ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but different substituents, leading to variations in biological activity.
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Different core structure, resulting in distinct pharmacological properties.
Conclusion
Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable subject for further research and development.
Properties
Molecular Formula |
C26H24N2O6S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H24N2O6S/c1-5-32-25(30)22-15(3)27-26-28(23(22)16-6-8-18(31-4)9-7-16)24(29)21(35-26)12-17-11-20-19(10-14(17)2)33-13-34-20/h6-12,23H,5,13H2,1-4H3/b21-12- |
InChI Key |
AFTJTDQYCCAJIH-MTJSOVHGSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CC5=C(C=C4C)OCO5)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC5=C(C=C4C)OCO5)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC5=C(C=C4C)OCO5)S2)C |
Origin of Product |
United States |
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